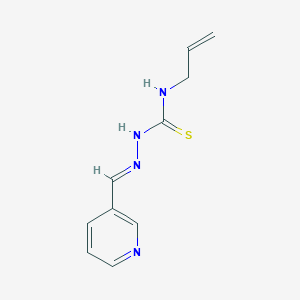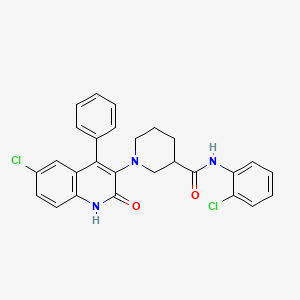![molecular formula C31H27ClN2O3 B10869364 11-(4-chlorophenyl)-3-(2-furyl)-10-(4-methoxybenzyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10869364.png)
11-(4-chlorophenyl)-3-(2-furyl)-10-(4-methoxybenzyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic molecule with a fused diazepine ring system.
- Its chemical structure consists of a dibenzo[b,e][1,4]diazepinone core, which includes a diazepine ring fused to two benzene rings.
- The substituents on this core include a 4-chlorophenyl group, a 2-furyl group, and a 4-methoxybenzyl group.
- It exhibits interesting pharmacological properties due to its unique structure.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach starts with the cyclization of an appropriate precursor to form the diazepine ring.
Reaction Conditions: Specific reaction conditions vary depending on the synthetic route, but they often involve cyclization reactions, reduction steps, and functional group transformations.
Industrial Production: While industrial-scale production details are proprietary, laboratories typically employ multi-step syntheses to obtain this compound.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but intermediates and final products can be isolated and characterized.
Scientific Research Applications
Biology and Medicine: Investigations focus on its pharmacological properties, including potential as an antipsychotic or anxiolytic agent.
Industry: Its use in the pharmaceutical industry for drug development is of interest.
Mechanism of Action
Targets: The compound likely interacts with specific receptors or enzymes due to its unique structure.
Pathways: Further research is needed to elucidate the precise molecular pathways involved.
Comparison with Similar Compounds
Uniqueness: Its combination of substituents and the fused diazepine ring system sets it apart.
Similar Compounds: While I don’t have a specific list, related compounds include other diazepines and heterocyclic derivatives.
Remember that this compound’s properties and applications are still an active area of research, and further studies will enhance our understanding.
Properties
Molecular Formula |
C31H27ClN2O3 |
|---|---|
Molecular Weight |
511.0 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-9-(furan-2-yl)-5-[(4-methoxyphenyl)methyl]-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C31H27ClN2O3/c1-36-24-14-8-20(9-15-24)19-34-27-6-3-2-5-25(27)33-26-17-22(29-7-4-16-37-29)18-28(35)30(26)31(34)21-10-12-23(32)13-11-21/h2-16,22,31,33H,17-19H2,1H3 |
InChI Key |
HGZPNLFIVPZARE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(C3=C(CC(CC3=O)C4=CC=CO4)NC5=CC=CC=C52)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-5,6-dimethyl-7-(pyridin-3-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10869281.png)
![2-methoxy-6-{(E)-[2-(2-methylphenyl)hydrazinylidene]methyl}phenol](/img/structure/B10869292.png)

![N-(3-{[(2E)-2-(4-nitrobenzylidene)hydrazinyl]carbonyl}-4-phenylthiophen-2-yl)benzamide](/img/structure/B10869301.png)
![N-cyclopropyl-4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide](/img/structure/B10869305.png)
![12-(3,4-dimethoxyphenyl)-9,9-dimethyl-2-(pyridin-2-yl)-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one](/img/structure/B10869307.png)
![2-(2-Methoxyphenyl)-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B10869308.png)
![2-[(Benzylamino)methylidene]-5-(3,4-dimethoxyphenyl)cyclohexane-1,3-dione](/img/structure/B10869310.png)
![4-(1,2-benzothiazol-3-yl)-N-[4-(propan-2-yl)phenyl]piperazine-1-carbothioamide](/img/structure/B10869315.png)


![N-(5-bromopyridin-2-yl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]propanamide](/img/structure/B10869341.png)
![2-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B10869348.png)
![[4-[(4-methoxyphenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-yl] acetate](/img/structure/B10869349.png)
